molecular formula C11H18 B7983753 Ethylbenzene;propane

Ethylbenzene;propane

Cat. No.: B7983753
M. Wt: 150.26 g/mol
InChI Key: UGXKXLYJCIEZMX-UHFFFAOYSA-N
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Description

Significance of Ethylbenzene (B125841) and Propane (B168953) in Modern Petrochemical Feedstocks

Ethylbenzene's significance in petrochemical feedstocks is overwhelmingly linked to its conversion to styrene (B11656). wikipedia.orgresearchgate.netglobenewswire.com Over 99% of the ethylbenzene produced is consumed in styrene production, which in turn is used to manufacture polystyrene, styrene-butadiene rubber, and expanded polystyrene. wikipedia.orgresearchgate.net This makes ethylbenzene an indispensable link in the production chain of numerous plastic materials and resins. globenewswire.com The primary industrial method for producing ethylbenzene involves the alkylation of benzene (B151609) with ethylene (B1197577). researchgate.netfossee.innitrkl.ac.in This process has seen significant advancements, with modern methods utilizing zeolite catalysts in both liquid and vapor phases, replacing older, more corrosive catalysts like aluminum chloride. researchgate.netfossee.inchemcess.com

Propane's role as a petrochemical feedstock has gained increasing importance, particularly with the rise in natural gas liquids (NGLs) availability. lpg-apps.orgeia.gov Propane is a major feedstock for steam cracking, a process that breaks down hydrocarbons at high temperatures to produce lighter olefins, prominently ethylene and propylene (B89431). lpg-apps.orgtoyo-eng.comuobabylon.edu.iq While naphtha has historically been a primary feedstock for ethylene crackers, the abundance and often lower cost of propane have made it a competitive alternative. lpg-apps.orgicis.com Furthermore, propane is the key feedstock for propane dehydrogenation (PDH), an "on-purpose" technology specifically designed for propylene production. lpg-apps.orgwattco.comaranca.com This process directly converts propane to propylene, reducing reliance on traditional co-production methods like steam cracking and fluid catalytic cracking (FCC). wattco.comaranca.com The increasing global demand for propylene, driven by its use in manufacturing polypropylene (B1209903) and other chemicals, highlights the growing significance of propane as a dedicated feedstock for this crucial olefin. wattco.comaranca.com

Here is a summary of the primary uses of Ethylbenzene and Propane in the petrochemical industry:

CompoundPrimary Petrochemical UseKey Downstream Products
EthylbenzenePrecursor to StyrenePolystyrene, Styrene-Butadiene Rubber, Expanded Polystyrene
PropaneFeedstock for Olefin Production (Ethylene, Propylene)Polyethylene, Polypropylene, various chemicals

Interconnections and Synergies in Hydrocarbon Conversion Pathways

The interconnections and synergies between ethylbenzene and propane in hydrocarbon conversion pathways are evident in their roles within integrated petrochemical complexes. Propane, through steam cracking or PDH, yields propylene and ethylene. lpg-apps.orgtoyo-eng.comwattco.com Ethylene is a direct reactant in the primary production route of ethylbenzene via alkylation of benzene. researchgate.netfossee.in This establishes a direct link where propane processing contributes to the availability of a key raw material for ethylbenzene synthesis.

Furthermore, research explores novel pathways that could directly involve both molecules or their derivatives. For instance, some studies investigate the epoxidation of propylene using ethylbenzene hydroperoxide, a process that co-produces propylene oxide and styrene monomer. google.comintratec.us This represents a synergistic approach where derivatives of both propane (propylene) and ethylbenzene are utilized in a single integrated process to produce two valuable chemicals.

Another area of interconnection lies in the potential for converting light alkanes, including propane, into aromatics such as benzene, toluene (B28343), and xylenes (B1142099) (BTX). scioninstruments.comresearchgate.net While this process primarily focuses on producing BTX, it highlights the broader potential for converting simpler hydrocarbons like propane into more complex aromatic structures, which are structurally related to ethylbenzene. Research also indicates that the mixing of ethylene and propane can have synergistic effects in certain reaction environments, influencing the formation of intermediate species like propargyl radicals, which are relevant in the formation of aromatic compounds. up.ac.za

Detailed research findings in catalysis are crucial for optimizing these conversion pathways. For ethylbenzene production, the development of highly selective and active zeolite catalysts has been a major focus. researchgate.netchemcess.com These catalysts minimize unwanted side reactions, such as the formation of diethylbenzene, and improve process efficiency. fossee.innitrkl.ac.in In the case of propane dehydrogenation, research is ongoing to develop catalysts that can operate at lower temperatures and achieve higher propylene yields while minimizing deactivation through coking. wattco.comnih.govgychbjb.com Catalysts based on platinum, chromium oxide, and vanadium have been explored for this purpose. wattco.comgychbjb.com The development of catalysts that facilitate the oxidative dehydrogenation of propane, sometimes assisted by co-feeds like CO₂, is another area of active research aimed at improving propylene selectivity and conversion. nih.govacs.orgmdpi.com

The integration of these processes within a petrochemical complex can offer significant synergies, such as optimized energy utilization and efficient management of material flows. For example, the heat generated from one exothermic reaction might be used to supply energy for an endothermic process like propane dehydrogenation.

Here is a conceptual illustration of the interconnections:

FeedstockConversion ProcessKey ProductsLink to Ethylbenzene Production
PropaneSteam CrackingEthylene, PropyleneEthylene is a feedstock
PropanePropane Dehydrogenation (PDH)PropyleneIndirect (Propylene uses)
BenzeneAlkylation with EthyleneEthylbenzeneDirect

This table illustrates how propane contributes to the availability of ethylene, a direct precursor for ethylbenzene, highlighting a key interconnection in their respective value chains within the petrochemical industry.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethylbenzene;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10.C3H8/c1-2-8-6-4-3-5-7-8;1-3-2/h3-7H,2H2,1H3;3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXKXLYJCIEZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC.CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethylbenzene Production

Catalytic Alkylation of Benzene (B151609) with Olefinic Precursors

The primary industrial route for ethylbenzene (B125841) production involves the alkylation of benzene with ethylene (B1197577). wikipedia.orgresearchgate.net

Contemporary Industrial Alkylation Processes Utilizing Ethylene

Modern industrial ethylbenzene production largely relies on the acid-catalyzed alkylation of benzene with ethylene using heterogeneous zeolite catalysts. researchgate.netmatec-conferences.org This process has replaced older homogeneous catalytic technologies that utilized corrosive catalysts like aluminum chloride (AlCl3). researchgate.netresearchgate.net Zeolite catalysts, such as ZSM-5, beta (β), and MCM-22, are commonly employed, offering advantages in terms of environmental impact and product selectivity. researchgate.net

The reaction typically occurs in either the gas phase or the liquid phase, depending on the specific zeolite catalyst used. ZSM-5 is often used for vapor-phase alkylation, while beta and MCM-22 zeolites are favored for liquid-phase processes. researchgate.net The liquid-phase processes catalyzed by beta and MCM-22 zeolites are considered more profitable than vapor-phase processes catalyzed by ZSM-5. cjcatal.com

The alkylation reaction involves the reaction of benzene with ethylene to form ethylbenzene:

C₆H₆ + C₂H₄ → C₆H₅C₂H₅

Industrial plants often utilize multiple reactors for alkylation and transalkylation to optimize the process and manage the formation of by-products like diethylbenzene (DEB). matec-conferences.org Controlling parameters such as the benzene-to-ethylene ratio and temperature is crucial for achieving optimum conditions and monitoring ethylbenzene output. matec-conferences.org While higher reaction temperatures can increase benzene conversion, they may also lead to the formation of more side products. d-nb.info A higher benzene to ethylene ratio can help suppress side reactions but might result in lower benzene conversion due to the excess reactant. d-nb.info

Direct Benzene Alkylation with Ethane (B1197151): A One-Step Approach

An emerging and more sustainable approach to ethylbenzene synthesis is the direct alkylation of benzene with ethane in a single step. This method eliminates the need for a separate, energy-intensive ethylene production step, offering potential commercial and environmental benefits. core.ac.uk

Direct benzene alkylation with ethane is achieved using bifunctional catalysts that combine two types of active sites: metal sites for ethane dehydrogenation and acid sites for benzene alkylation. core.ac.ukmdpi.com The process involves the dehydrogenation of ethane to ethylene on the metal sites, followed by the alkylation of benzene with the in situ generated ethylene on the acid sites. core.ac.ukmdpi.comresearchgate.net

Platinum (Pt)-containing zeolite catalysts, particularly PtH-ZSM-5, have shown promise for this reaction. core.ac.ukmdpi.com These catalysts facilitate the coupled reaction pathway. core.ac.uk Studies have investigated the performance of Pt-containing ZSM-5 catalysts with varying Pt loadings and Si/Al ratios. core.ac.ukresearchgate.net For instance, a PtH-ZSM-5 catalyst with 0.1 wt.% Pt demonstrated stable performance and high ethylbenzene selectivity at a certain benzene conversion level. core.ac.uk The spatial proximity of the metal and acid sites in these bifunctional catalysts is important for enhancing catalytic activity. acs.org The addition of promoters like Zn and Pr to Pt/ZSM-5 has been shown to improve metal dispersion and inhibit coke formation, contributing to catalyst stability. acs.org

Thermodynamic and kinetic studies are essential for understanding and optimizing the direct alkylation of benzene with ethane. The process involves two main reactions: ethane dehydrogenation to ethylene and the subsequent alkylation of benzene with ethylene. acs.org

Thermodynamic analyses, often performed using software to calculate Gibbs free energy changes, help determine the feasibility and equilibrium limitations of the coupled reactions at different temperatures. acs.orgresearchgate.net Studies have shown that lower temperatures can favor the alkylation step and reduce the likelihood of side reactions. acs.org

Kinetic studies, often conducted in fixed-bed reactors, investigate the reaction rates and mechanisms over bifunctional catalysts. researchgate.nettandfonline.com Kinetic models, such as the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model, can be developed to describe the reaction pathways and optimize operating conditions like temperature, pressure, and reactant ratios. researchgate.nettandfonline.com Experimental data from micro-reactors are used to validate and optimize these kinetic models. researchgate.net

Research indicates that ethylbenzene is primarily formed via the two-step mechanism involving ethane dehydrogenation followed by benzene alkylation. researchgate.net These steps are dominant at lower contact times and benzene conversions. researchgate.net At higher conversions, competing side reactions can occur, leading to decreased ethylbenzene selectivity and catalyst deactivation. researchgate.net The optimum temperature range for direct benzene alkylation with ethane has been identified based on catalyst activity, selectivity, and stability. researchgate.net

Emerging Sustainable Pathways for Bio-based Ethylbenzene Synthesis

The increasing focus on sustainable chemistry has led to the exploration of bio-based routes for ethylbenzene production, utilizing renewable feedstocks.

Conversion of Bio-ethanol to Ethylene as a Feedstock for Alkylation

One promising sustainable pathway involves using bio-ethanol, derived from biomass, as a feedstock. Bio-ethanol can be converted to bio-ethylene through dehydration, and this bio-ethylene can then be used for the alkylation of benzene. accessscience.commdpi.com This approach offers a renewable alternative to ethylene produced from petrochemical sources. accessscience.commdpi.com

The conversion of bio-ethanol to ethylene typically involves dehydration at high pressure and temperature in the presence of a catalyst, such as aluminum oxide (Al₂O₃). accessscience.com

CH₃CH₂OH → C₂H₄ + H₂O

Industrial plants are already utilizing first-generation bio-ethanol (produced from sugar crops like corn and sugarcane) for bio-ethylene production. accessscience.com Research is ongoing to optimize processes for converting second-generation bio-ethanol (derived from lignocellulosic biomass like wood waste and agricultural residues) into bio-ethylene. accessscience.comncsu.edu Challenges in this area include efficient biomass pretreatment, enzymatic hydrolysis, and fermentation selectivity to maximize bio-ethanol yield and reduce production costs. ncsu.edu

The bio-ethylene produced can then be used in established benzene alkylation processes catalyzed by zeolites like the BEA family or ZSM-5, either alone or in mixtures with petro-based ethylene. google.comgoogle.comgoogle.com Direct reaction of benzene with ethanol (B145695) to produce ethylbenzene in a single reactor containing a zeolite catalyst has also been explored. google.com This direct method can potentially simplify the process and reduce raw material costs compared to the traditional ethylene route. google.com

Lignin (B12514952) Valorization for Aromatic Monomer Production and Subsequent Alkylation

Lignin, the second most abundant biopolymer on Earth after cellulose, is a complex aromatic polymer found in the cell walls of plants. researchgate.netrsc.orgdutchbiorefinerycluster.nl It is a significant, yet often underutilized, renewable resource with the potential to replace petroleum as a source of aromatic chemicals. researchgate.netrsc.org Lignin is composed of various phenylpropane units linked by different ether and carbon-carbon bonds. rsc.orgrsc.org Its complex and stable structure makes its depolymerization into valuable monomers challenging. researchgate.net

Lignin valorization aims to convert this abundant biopolymer into value-added products, including aromatic monomers that can serve as building blocks for chemicals like ethylbenzene. researchgate.netrsc.orgmdpi.com The process typically involves two main steps: the depolymerization of lignin into smaller aromatic molecules and the subsequent conversion or alkylation of these monomers into desired products. rsc.orgresearchgate.netnih.gov

Various catalytic methods are being investigated for lignin depolymerization, including hydrogenolysis, oxidation, and thermal cracking, often employing different catalysts such as supported metals (e.g., Ni, Pt, Ru, Pd) and zeolites. rsc.orgmdpi.comjst.go.jp The goal is to selectively break down the complex lignin structure into specific aromatic monomers while minimizing undesirable side reactions like re-polymerization or char formation. researchgate.netrsc.org

Once aromatic monomers are obtained from lignin depolymerization, they can be subjected to alkylation reactions to produce ethylbenzene. This often involves reacting the lignin-derived aromatic monomers, such as benzene, with alkylating agents like ethylene or ethanol. researchgate.netresearchgate.net

One promising approach involves a two-step process where lignin is first hydrodeoxygenated to produce cyclic alkanes, such as ethylcyclohexane (B155913), which are then dehydrogenated to yield ethylbenzene. rsc.orgrsc.org For instance, research has demonstrated the selective production of ethylbenzene from corncob lignin through hydrodeoxygenation over a Ni/Silicalite-1 catalyst, followed by dehydrogenation of the resulting ethylcyclohexane over a Pt-Sn/Al2O3 catalyst. rsc.orgrsc.org This process achieved a high yield of ethylbenzene from ethylcyclohexane. rsc.orgrsc.org

Another route explores the direct catalytic depolymerization of lignin into aromatic monomers, followed by their selective alkylation. Studies have investigated the use of composite catalysts, such as Re-Y/HZSM-5, for the depolymerization of lignin to benzene, achieving high benzene selectivity. researchgate.netresearchgate.netnih.gov Subsequently, the benzene can be alkylated with ethanol over catalysts like HZSM-5 to produce ethylbenzene. researchgate.netresearchgate.netnih.gov

The efficiency and selectivity of these processes are significantly influenced by the choice of catalyst, reaction conditions (temperature, pressure, solvent), and the type of lignin feedstock. mdpi.comjst.go.jp Research continues to focus on developing more active, selective, and stable catalysts to improve the yield and purity of lignin-derived aromatic monomers and their subsequent conversion to ethylbenzene. zr-catalyst.commdpi.com

Data from research in this area highlights the potential of lignin valorization for sustainable ethylbenzene production. For example, a study on the selective conversion of lignin to ethylbenzene reported the following yields in the hydrodeoxygenation step:

ProductYield (%)
Ethylcyclohexane (C8)42
Cyclic alkanes (C9–C17)38
Alkanes (C3–C7)20

Data derived from research on corncob lignin valorization. rsc.orgrsc.org

In the subsequent dehydrogenation of ethylcyclohexane, a high yield of ethylbenzene was achieved. rsc.orgrsc.org

Another study focusing on the directional catalytic depolymerization of lignin and subsequent alkylation reported the following selectivities:

Process StepCatalystAromatic Selectivity (C-mol%)
Lignin DepolymerizationRe-Y/HZSM-5~90.2 (Benzene)
Alkylation of Aromatic MonomersHZSM-5~72.3 (Ethylbenzene)

Data derived from research on directional synthesis of ethylbenzene from lignin. researchgate.netresearchgate.netnih.gov

These findings demonstrate the feasibility of producing ethylbenzene from renewable lignin feedstock through carefully designed catalytic processes.

Propane Dehydrogenation and Associated Olefin Production

Catalytic Propane (B168953) Dehydrogenation (PDH) for Propylene (B89431) Generation

Catalytic Propane Dehydrogenation (PDH) is a crucial on-purpose technology employed for the production of propylene honeywell.comresearchgate.net. This process involves the reaction of propane over a catalyst, typically at high temperatures, generally ranging from 480 to 650 °C, and under low pressure conditions slideshare.netaranca.comdigitalrefining.com. The primary reaction is highly endothermic and is subject to thermodynamic equilibrium limitations aranca.commdpi.comrsc.org. Commercial PDH processes commonly utilize platinum-tin or chromia-based catalysts researchgate.netdigitalrefining.com. While PDH offers significantly higher propylene yields compared to traditional methods such as naphtha cracking and fluid catalytic cracking (FCC), key challenges include catalyst deactivation primarily due to coke deposition honeywell.comresearchgate.netaranca.commdpi.com.

Anaerobic Dehydrogenation Systems and Reactor Configurations

Anaerobic dehydrogenation, also referred to as direct dehydrogenation, is characterized by its endothermic nature, necessitating high operating temperatures. This leads to the formation of coke on the catalyst surface, requiring frequent catalyst regeneration mdpi.comrsc.org. Commercial anaerobic PDH processes often employ Pt/Cr-based catalysts researchgate.netresearchgate.net. Various reactor configurations are utilized in anaerobic PDH systems. Fixed-bed reactors are common rsc.orgresearchgate.net. To address catalyst deactivation caused by coking, continuous catalyst regeneration (CCR) systems are integrated into some processes honeywell.com. Additionally, research is exploring catalytic membrane reactors with a tube-and-shell configuration, designed to selectively remove hydrogen from the reaction zone, thereby shifting the reaction equilibrium towards product formation and potentially enhancing productivity acs.org.

Oxidative Dehydrogenation Mechanisms and Performance

Oxidative Dehydrogenation (ODH) of propane presents an alternative approach to anaerobic PDH rsc.orgmdpi.com. Unlike the endothermic anaerobic process, ODH is exothermic and can be carried out at relatively lower temperatures, thus avoiding the thermodynamic limitations of direct dehydrogenation rsc.org. A significant challenge in ODH is the potential for undesirable over-oxidation of the desired propylene product to carbon oxides rsc.orgmdpi.com. ODH can be performed using molecular oxygen (O2-ODHP) or by employing soft oxidants such as carbon dioxide (CO2), nitrous oxide (N2O), sulfur-containing compounds, and halogens or halides researchgate.netosti.gov. The use of soft oxidants can play a crucial role in inhibiting over-oxidation and improving propylene selectivity researchgate.netosti.gov. Vanadium-based catalysts have been extensively studied for their activity in ODH reactions mdpi.commdpi.commdpi.com. Emerging research is also investigating the use of Metal-Organic Frameworks (MOFs) as catalysts for ODHP, showing potential for catalyzing reactions under milder conditions mdpi.com.

Chemical Looping Oxidative Dehydrogenation for Enhanced Yields

Chemical Looping Oxidative Dehydrogenation (CL-ODH) is a promising advanced technique that utilizes the lattice oxygen from a metal oxide oxygen carrier instead of gaseous oxygen rsc.orgnih.govmdpi.comnih.gov. This approach is designed to circumvent the direct contact between molecular oxygen and hydrocarbons at high temperatures, thereby minimizing the risk of over-oxidation of propylene rsc.orgnih.govmdpi.com. The CL-ODH process typically operates in a cyclical manner involving separate reactors for the reduction (dehydrogenation) and oxidation (regeneration) steps nih.gov. In the dehydrogenation reactor, the oxygen carrier provides lattice oxygen for the reaction with propane, producing propylene and water. The produced hydrogen can also react with lattice oxygen to form water, which is then removed from the system, driving the reaction equilibrium forward and increasing propane conversion nih.govmdpi.com. After the reduction step, the depleted oxygen carrier is transferred to an oxidation reactor where it is regenerated with air nih.gov. Studies have demonstrated that CL-ODH can achieve enhanced propylene selectivity and conversion compared to conventional ODH methods nih.govmdpi.comnih.gov. For instance, VOx/γ-Al2O3 catalysts have shown propylene selectivities up to 85.94% at a conversion of 11.73% in CL-ODH nih.gov. A 10V-3Ce/Al catalyst exhibited average propylene selectivity of 81.87% and a conversion of 24.72% at 550 °C, demonstrating improved yield compared to a 10V/Al oxygen carrier mdpi.com. Furthermore, ceria-vanadia core-shell catalysts have achieved high propylene selectivity of 93.5% and a yield of 43.6% over numerous cycles nih.gov.

Data from a study on the effect of Ce content on VOx-CeO2/γ-Al2O3 oxygen carriers in CL-ODHP at 550 °C illustrates the performance metrics: mdpi.com

Oxygen CarrierAverage Propane Conversion (%) (3-15 min)Average Propylene Selectivity (%)Average Propylene Yield (%)
10V/Al16.3262.7910.53
10V-1Ce/Al18.6481.8713.89
10V-3Ce/Al24.7281.8719.36
10V-5Ce/Al20.3172.7014.78
10V-7Ce/Al23.1665.7615.23

Strategic Integration of Propylene and Ethylene (B1197577) within Ethylbenzene (B125841) Synthesis Cycles

Ethylbenzene is a key aromatic hydrocarbon primarily synthesized through the alkylation of benzene (B151609) with ethylene wikipedia.orgresearchgate.netolemiss.edu. Propylene, often produced via PDH, can also participate in alkylation reactions with benzene, leading to the formation of cumene (B47948) researchgate.netolemiss.edugoogle.com. Propylene may be present as an impurity in ethylene feedstocks used for ethylbenzene production olemiss.edugoogle.com.

Integrated processes have been developed that involve reacting benzene with both ethylene and propylene in the presence of zeolite catalysts to produce both ethylbenzene and cumene wipo.int. Zeolite catalysts, including beta zeolite and Y zeolite, are widely utilized in the alkylation of benzene with light olefins like ethylene and propylene google.comresearchgate.netresearchgate.net. Research indicates that beta zeolite is generally more active and selective than zeolite Y for the alkylation of benzene with both ethylene and propylene researchgate.netresearchgate.net.

During ethylbenzene synthesis, several side reactions can occur. These include the further alkylation of ethylbenzene with ethylene to form polyethylbenzenes (PEB), and the reaction of benzene with propylene to produce cumene olemiss.eduijcea.orgmatec-conferences.org. To maximize ethylbenzene yield, transalkylation of the co-produced PEB with benzene is often integrated into the process to convert PEB back into ethylbenzene olemiss.edumatec-conferences.org. Processes can also be designed to effectively utilize dilute ethylene streams, such as those derived from refinery FCC off-gases google.comgoogle.com.

Sustainable and Low-Carbon Routes for Propane and Propylene Production

Conventionally, propane is obtained from the processing of natural gas and the refining of crude oil rsc.org. Propylene is traditionally produced as a co-product from steam cracking of hydrocarbons and fluid catalytic cracking (FCC) in refineries and chemical plants slideshare.netrsc.org. These conventional production methods are associated with significant energy consumption and carbon emissions researchgate.netrsc.org.

In response to increasing environmental concerns and the demand for more sustainable practices, significant efforts are being directed towards developing sustainable and low-carbon routes for propane and propylene production slideshare.netnih.govrsc.orgpropane.carsc.orgcefic.orgadvancedbiofuelsusa.infopwc.comnexanteca.comenergy.govrepec.orgpwc.com.

Renewable propane, chemically identical to conventional propane, can be produced from non-petroleum feedstocks such as natural fats, vegetable oils, animal fats, and used cooking oil advancedbiofuelsusa.infoenergy.gov. A predominant commercial-scale production method for renewable propane is the hydrotreated vegetable oil process (HEFA) energy.gov. Renewable propane offers a significantly lower carbon intensity compared to its fossil fuel counterpart advancedbiofuelsusa.infoenergy.gov. The production of renewable propane is anticipated to increase, particularly alongside the growing production of renewable diesel and sustainable aviation fuel, as it can be a valuable byproduct energy.gov.

Bio-propane and bio-butane can also be produced through biological pathways, such as photo-catalytically by bioengineered bacterial strains utilizing fatty acids derived from biomass or industrial waste, or by using carbon dioxide as a feedstock rsc.org.

For propylene, Carbon Capture Utilisation (CCU) processes are being explored as sustainable production routes. For example, the methanol-to-propene pathway, utilizing captured CO2, has shown significant reductions in environmental impacts when compared to conventional production methods rsc.org. Electrification of steam crackers using renewable energy sources is another strategy to substantially reduce emissions associated with ethylene and propylene production pwc.com. The conversion of bioethanol to ethylene is also being investigated as a low-carbon pathway for olefin production pwc.com.

These sustainable and low-carbon production routes are crucial for reducing the petrochemical industry's environmental footprint and meeting future demand in a decarbonized economy rsc.orgpwc.compwc.com.

Catalyst Design, Characterization, and Reaction Engineering for Ethylbenzene Propane Systems

Heterogeneous Catalysis in Aromatic Alkylation Reactions

Aromatic alkylation is a fundamental process for producing various petrochemicals, including ethylbenzene (B125841), which is a key precursor to styrene (B11656). This reaction typically involves the addition of an olefin or an alkane to an aromatic ring, facilitated by acid catalysts. Heterogeneous catalysts, particularly zeolites and modified metal catalysts, are widely employed due to their activity, selectivity, and regenerability. mdpi.comlidsen.com

Zeolite-Based Catalysts: Structure-Activity Relationships (e.g., ZSM-5, BEA, MWW, FAU)

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them effective heterogeneous catalysts for aromatic alkylation. The catalytic performance of zeolites is intrinsically linked to their structural properties, such as pore size, channel architecture, and the distribution and strength of acid sites. mdpi.comlidsen.comnih.govexxonmobilchemical.comrsc.orgacs.org

ZSM-5 (MFI): This medium-pore zeolite is used in the alkylation of benzene (B151609) with ethylene (B1197577) to produce ethylbenzene. d-nb.info Its pore size can influence the diffusion of reactants and products, affecting selectivity. d-nb.info While active, ZSM-5 can have high acid strength, potentially leading to coke formation. d-nb.info

BEA (Beta): Large-pore zeolites like Beta are effective for the alkylation of benzene with ethylene, showing high activity and selectivity for ethylbenzene. lidsen.com The distribution of acid sites within the zeolite crystal can significantly influence its catalytic activity for reactions like the alkylation of benzene with propylene (B89431). lidsen.com A new form of zeolite beta has been developed that shows greater stability and longer catalyst lifetime in the alkylation and transalkylation of aromatic compounds. google.com

MWW (MCM-22): This zeolite possesses a unique pore structure with two types of pores and exhibits high activity and selectivity in the alkylation of benzene with olefins. lidsen.comgoogle.com It is widely used in the production of ethylbenzene from benzene and ethylene in liquid phase processes. exxonmobilchemical.comgoogle.com The alkylation reaction on MWW zeolites is believed to occur on acid sites located in the half-cavities on the outer surface. lidsen.com

FAU (Faujasite, e.g., Zeolite Y): Large-pore zeolites like Zeolite Y are also utilized in aromatic alkylation, particularly for the alkylation of benzene with linear long-chain alkenes. mdpi.com The activity of Zeolite Y can be dependent on its aluminum content or Si/Al ratio. mdpi.com Dealumination can create mesopores, improving diffusion and enhancing activity and shape selectivity. mdpi.com

The acidity of zeolites, typically comprising Brønsted and Lewis acid sites, plays a crucial role in catalyzing the formation of carbocations, which are key intermediates in alkylation reactions. The strength and concentration of these acid sites, influenced by the Si/Al ratio and the presence of extra-framework species, impact the catalyst's activity, selectivity, and deactivation rate. lidsen.comkaznu.kzpsu.edutandfonline.com

Metal and Promoter Modified Catalysts (e.g., PtZn, Pt-Sn, Fe-ZSM-5, Ga2O3-ZrO2)

Modifying zeolites or other supports with metals and promoters can enhance their catalytic performance in aromatic alkylation by introducing new active sites, modifying existing ones, or improving stability.

Fe-ZSM-5: Iron-modified ZSM-5 catalysts have been explored for various reactions, and in the context of alkylation, the presence of framework Fe and Al atoms can contribute to high activity and stability. lidsen.comkaznu.kz

PtZn, Pt-Sn: While primarily known for dehydrogenation, platinum-group metals, often combined with promoters like Sn or Zn, can be components of dual-functional catalysts involved in processes that might include alkylation steps, particularly in tandem reactions. Current time information in Auckland, NZ.rsc.orgacs.org The addition of a secondary metal like Sn to Pt can optimize active sites and mitigate deactivation in dehydrogenation, which could be relevant in integrated processes. acs.org

Ga2O3-ZrO2: Gallium oxide-zirconia catalysts have been investigated, particularly in the context of alkane dehydrogenation Current time information in Auckland, NZ.nih.govresearchgate.net, but dual-active center architectures involving Ga2O3 and acidic components could potentially play a role in integrated alkylation-dehydrogenation schemes. Current time information in Auckland, NZ.

Modification with metals can influence the type and strength of acid sites, as well as introduce metal-catalyzed pathways. For instance, modifying zeolites with metals like Ni, Pt, and Pd can result in active alkylation catalysts. lidsen.comresearchgate.net The specific metal and the method of incorporation can significantly impact the catalyst's performance. tandfonline.comacs.org

Dual-Active Center Catalytic Architectures

Dual-active center catalysts combine different types of active sites within a single catalyst material to facilitate tandem or cascade reactions. In the context of ethylbenzene and propane (B168953) systems, this can involve integrating sites for propane dehydrogenation (to produce propene) with sites for aromatic alkylation (using the produced propene or ethylene). Current time information in Auckland, NZ.acs.org

An example is a one-step process for ethylbenzene production from ethane (B1197151) and benzene, which utilizes a metal-acid dual-active center catalyst like PtZnPr/ZSM-5. acs.org In this system, Pt species provide metal sites for ethane dehydrogenation to ethylene, while the ZSM-5 zeolite provides acid sites for the alkylation of benzene with ethylene. acs.org This approach aims to overcome limitations of conventional two-step processes by integrating the reactions. acs.org

Such catalysts require careful design to ensure compatibility and synergy between the different active sites, optimizing the proximity and balance of activities for efficient conversion and selectivity. Current time information in Auckland, NZ.researchgate.netresearchgate.net

Catalysis in Propane Dehydrogenation Processes

Propane dehydrogenation (PDH) is a crucial process for producing propene, a key building block for the petrochemical industry. rsc.orgijche.irresearchgate.net This endothermic reaction typically requires high temperatures and efficient catalysts to achieve reasonable yields and minimize side reactions like cracking and coking. rsc.orgresearchgate.net

Chromium Oxide and Platinum-Group Metal-Based Catalysts

Chromium oxide and platinum-group metals are the most widely used active components in commercial PDH catalysts. rsc.orgd-nb.infogoogle.comacs.orgijche.irresearchgate.net

Chromium Oxide Catalysts: Supported chromium oxide catalysts, particularly on alumina (B75360) (Cr/Al2O3), are employed in processes like the Catofin process. rsc.orgnih.govresearchgate.netresearchgate.net These catalysts are active for PDH, and their performance can be influenced by factors such as chromium content and the presence of promoters. nih.govresearchgate.net The use of CO2 as a soft oxidant can enhance propene selectivity and aid in coke removal. rsc.orgacs.orgosti.govmdpi.com The type of chromium precursor used during catalyst preparation can also significantly affect its efficiency. mdpi.com

Platinum-Group Metal-Based Catalysts: Platinum-based catalysts, often supported on alumina and promoted with elements like tin, are utilized in technologies such as the Oleflex process. rsc.orgacs.orgijche.irresearchgate.net Platinum is highly effective at activating C-H bonds in propane. acs.org However, monometallic Pt catalysts can suffer from deactivation due to coking from extensive dehydrogenation. acs.org The addition of a second metal, such as tin, is a common strategy to improve stability and selectivity by modifying the electronic and geometric properties of the active sites and suppressing undesirable side reactions. rsc.orgacs.orgmdpi.com The size and dispersion of Pt particles also play a significant role in catalytic performance. mdpi.comacs.org

The design of these catalysts focuses on maximizing the desired dehydrogenation reaction while minimizing side reactions that lead to coke formation and catalyst deactivation. rsc.orgnih.govresearchgate.net

Influence of Catalyst Supports and Metal-Support Interactions

The choice of catalyst support and the nature of the interactions between the metal or metal oxide active phase and the support significantly impact the catalytic performance in PDH. acs.orgnih.govrsc.orgresearchgate.net

Alumina is a common support for both chromium oxide and platinum-based PDH catalysts. google.comacs.orgnih.govresearchgate.netmdpi.com Molecular sieves, such as zeolites, can also be used as supports, which can help reduce the adsorption of propene and minimize side reactions like cracking. mdpi.com

Metal-support interactions (MSIs) can influence the electronic and geometric properties of the active sites, affecting activity, selectivity, and stability. nih.govresearchgate.netrsc.orgresearchgate.netosti.govrsc.org Strong metal-support interaction (SMSI), for example, can lead to the encapsulation of metal particles by the support, influencing the number of exposed active sites and suppressing undesirable hydrogenolysis reactions while maintaining dehydrogenation activity. researchgate.netosti.govrsc.org For Cr/Al2O3 catalysts, adjusting the SMSI through methods like hydrogen reduction can enhance catalytic stability and resistance to coking by decreasing the desorption barrier of propene. researchgate.net For Pt-based catalysts, interactions with supports like GaOx or the addition of promoters like Ca can modify the electronic state of Pt, suppressing coke formation. rsc.orgacs.orgnih.gov

Impact of Catalyst Acidity and Metal Oxidation State on Dehydrogenation Performance

Catalyst acidity and the oxidation state of active metals play crucial roles in the dehydrogenation of hydrocarbons like ethylbenzene and propane. For ethylbenzene dehydrogenation, potassium-promoted iron oxide is a widely used industrial catalyst. rug.nlconicet.gov.ar The valence state of iron, typically Fe³⁺, is considered the active phase for ethylbenzene dehydrogenation. nih.gov Promoters like potassium are believed to act as chemical promoters, while others such as chromium and aluminum can enhance stability and surface area. conicet.gov.aruni-due.de The acidity of the catalyst support can influence performance. For instance, enhancing the acidity of γ-Al₂O₃ with phosphoric acid or boric acid has shown a positive impact on styrene yield in oxidative dehydrogenation. rug.nl

In the catalytic dehydrogenation of ethylbenzene over CrOₓ/Al₂O₃, the oxidation state of chromium changes during the reaction, primarily from Cr(VI) to Cr(III), influenced by contact with gaseous aromatic hydrocarbons and coke deposits. whiterose.ac.uk The reduction from active Cr(III) to inactive Cr(II) can lead to catalyst deactivation. whiterose.ac.uk The presence of CO₂, evolved from chromium reduction and coke gasification, can lead to a partially oxidative mechanism, enhancing styrene selectivity by coupling dehydrogenation with the reverse water-gas shift reaction. whiterose.ac.ukrsc.orgrsc.org

For propane dehydrogenation (PDH), Pt-based catalysts are commercially utilized. mpg.de The acidity of the support material, such as alumina, can catalyze side reactions like oligomerization, cyclization, and condensation of olefins, leading to coke formation. oaepublish.com Reducing the acidity of the carrier can decrease cracking and polymerization, improving propylene selectivity and inhibiting coke deactivation. oaepublish.com Studies on PtSn/Al₂O₃ catalysts for PDH indicate that the interaction between Pt and acidic Al₂O₃ supports triggers complex coke formation. oaepublish.com Surface Pt sites with saturated coordination are prone to coking, causing rapid initial deactivation, while low-coordination Pt sites with ultra-small size exhibit higher resistance to coke formation and selectively catalyze PDH. oaepublish.com

Fundamental Reaction Kinetics and Mechanistic Elucidations

Understanding the kinetics and mechanisms of the reactions involving ethylbenzene and propane is essential for process optimization and catalyst design.

Kinetic Modeling of Benzene Alkylation and Transalkylation Reactions

The production of ethylbenzene primarily occurs through the alkylation of benzene with ethylene. This process often involves subsequent transalkylation of polyethylbenzenes (PEB), mainly diethylbenzene, with benzene to produce additional ethylbenzene. nitrkl.ac.inupm.esexxonmobilchemical.com These reactions can be catalyzed by Lewis acids or zeolites, with zeolite catalysts being widely used in modern liquid-phase processes. upm.esexxonmobilchemical.com

Kinetic modeling of benzene alkylation with ethylene using zeolite catalysts in the liquid phase has been developed. matec-conferences.orglanl.gov The primary alkylation reaction is the formation of ethylbenzene from benzene and ethylene. nitrkl.ac.inmatec-conferences.org Side reactions include the further alkylation of ethylbenzene to form polyethylbenzenes, such as diethylbenzene. nitrkl.ac.inmatec-conferences.org Transalkylation involves the reaction of polyethylbenzenes with benzene to produce ethylbenzene. nitrkl.ac.inupm.es The alkylation reaction is exothermic and typically carried out at temperatures between 220-255 °C and pressures around 3.4 MPa in liquid-phase processes. matec-conferences.orggoogle.com An excess of benzene is often used to favor ethylbenzene formation and minimize PEB production. nitrkl.ac.inupm.es Transalkylation reactions are typically conducted at lower temperatures (190-220 °C) and similar pressures (3-3.5 MPa) compared to alkylation. matec-conferences.org

Dehydrogenation Reaction Networks and Identification of Side-Reaction Pathways

For propane dehydrogenation, the primary reaction is the formation of propene and hydrogen. mpg.deacs.org However, side reactions are significant and contribute to catalyst deactivation and reduced selectivity. These include cracking of propane to methane (B114726) and ethene, as well as oligomerization, cyclization, and condensation of propene and ethene to form heavier hydrocarbons and coke precursors. oaepublish.comacs.org Hydrogenolysis of propane and hydrogenation of olefins can also occur, particularly on metal sites. acs.orgtandfonline.com Studies on Co/H-ZSM5 catalysts indicate that propane undergoes primary dehydrogenation to propene and cracking to methane and ethene. acs.org Propene and ethene can then participate in oligomerization-cracking cycles, eventually leading to the formation of aromatics via dehydrocyclization. acs.org Theoretical studies on propane dehydrogenation over chromium(III) oxide suggest a 6-step mechanism, with the first hydrogen abstraction and hydrogen desorption being endothermic steps. eurjchem.com

Catalyst Deactivation Studies: Coke Formation and Regeneration Strategies

Catalyst deactivation is a major challenge in both ethylbenzene and propane dehydrogenation processes, primarily due to the formation of carbonaceous deposits, commonly referred to as coke. rug.nlmpg.deoaepublish.comresearchgate.nettandfonline.comtandfonline.comnih.govmdpi.com

In ethylbenzene dehydrogenation, coke formation is a significant cause of deactivation. rug.nluni-due.deresearchgate.nettandfonline.com Coke can deposit on the catalyst surface, blocking active sites. rsc.org In some oxidative dehydrogenation processes, the deposited coke itself can act as the active catalyst. rug.nluni-due.dersc.org The composition and structure of coke can vary, and in oxidative dehydrogenation of ethylbenzene, active coke is described as having a polycyclic aromatic basis with redox couples. rug.nl Regeneration strategies typically involve burning off the accumulated coke. cjcatal.com However, regeneration by coke burning may only temporarily restore activity, with deactivation recurring relatively quickly. cjcatal.com Other factors contributing to deactivation in ethylbenzene dehydrogenation include the reduction of the active metal oxidation state (e.g., Fe³⁺ to Fe²⁺ or Cr³⁺ to Cr²⁺), sintering of the catalyst material, and loss or redistribution of promoters like potassium. uni-due.dewhiterose.ac.uktandfonline.comcjcatal.com

For propane dehydrogenation, rapid coke growth is a primary cause of catalyst deactivation, necessitating frequent regeneration. mpg.detandfonline.comnih.govmdpi.com Coke formation can occur on both metal sites and support materials. oaepublish.com Excessive dehydrogenation of propyl species is identified as a crucial initial step in coke formation. oaepublish.com On alumina supports, these species can cyclize to form aromatic coke precursors. oaepublish.com Reducing the acidity of the support can inhibit coke formation. oaepublish.com Coke deposition can lead to the blockage of active sites. tandfonline.com Studies on Pt-based catalysts show that filamentous carbon can form, leading to the detachment and sintering of Pt particles during regeneration, which contributes to decreased activity in subsequent cycles. mpg.de Regeneration of PDH catalysts typically involves oxidative treatment to remove coke. nih.govmdpi.com

Advanced Reactor Design and Process Optimization

Reactor design and process optimization are critical for maximizing yield and minimizing costs in ethylbenzene and propane processing.

Design Considerations for Liquid-Phase Alkylation Reactors

Liquid-phase benzene alkylation with ethylene is a widely used process for ethylbenzene production, often employing zeolite catalysts. upm.esexxonmobilchemical.comlanl.govscribd.com Reactor design considerations for this process focus on achieving high conversion and selectivity while managing the exothermic nature of the reaction and minimizing side product formation.

Fixed-Bed Reactor Performance in Dehydrogenation

Fixed-bed reactors are widely employed in the petrochemical industry for dehydrogenation reactions, including the conversion of ethylbenzene to styrene and propane to propylene. The performance of these reactors is intrinsically linked to catalyst properties, operating conditions, and reactor design.

For the dehydrogenation of ethylbenzene to styrene, the reaction is endothermic and reversible, typically carried out at high temperatures, often between 550 and 650°C. nih.gov Industrial processes commonly utilize iron-oxide based catalysts promoted with potassium oxide or potassium carbonate. bme.huiaea.org The reaction is often conducted in the presence of steam, which helps to shift the equilibrium towards product formation and minimize coke deposition. iaea.orgresearchgate.net Studies have investigated the effect of catalyst granule size on the efficiency of fixed-bed reactors for ethylbenzene dehydrogenation, showing that it impacts bed characteristics like porosity and total catalyst surface area. researchgate.net Mathematical models, ranging from one-dimensional to two-dimensional, have been developed to simulate the steady-state fixed-bed reactor for styrene production, accounting for axial and radial gradients, as well as diffusion limitations within porous catalysts. tj-es.comcore.ac.uk The kinetic modeling of ethylbenzene dehydrogenation on potassium-promoted iron catalysts in a tubular reactor has provided intrinsic rate equations and parameters that accurately fit experimental data. core.ac.ukacs.org

Propane dehydrogenation to propylene is also an endothermic reaction requiring high temperatures, typically between 500 and 700 °C. mdpi.com Fixed-bed reactors are used in some commercial propane dehydrogenation technologies, such as the Catofin process, which uses a chromium oxide/alumina catalyst. google.com Platinum group catalysts, often supported on alumina or zeolites like ZSM-5 and SAPO-34, are also studied for propane dehydrogenation in fixed beds. google.comscirp.orgacs.org Research in fixed-bed reactors has explored the performance of modified catalysts like Fe/ZSM-5 for propane dehydrogenation, showing improved ethylene selectivity with the introduction of iron. scirp.org Studies have also compared the performance of fixed-bed reactors to fluidized bed reactors for oxidative dehydrogenation of propane, indicating higher propane conversion in fixed beds but superior propylene selectivity in fluidized beds. researchgate.net Challenges in fixed-bed propane dehydrogenation include significant pressure drop and potential mass and heat transfer limitations due to the relatively large catalyst bed volume and small inter-particle space. google.com

Process Intensification and Energy Integration via Pinch Analysis

Process intensification and energy integration, particularly through techniques like Pinch Analysis, are crucial for improving the efficiency and sustainability of chemical processes involving ethylbenzene and propane. Pinch Analysis is a methodology used to minimize energy consumption by calculating thermodynamically feasible energy targets and optimizing heat recovery systems. worldwidejournals.comulisboa.pt

In ethylbenzene production, which often involves the alkylation of benzene with ethylene followed by dehydrogenation to styrene, Pinch Analysis has been applied to retrofit and optimize heat exchanger networks (HENs). worldwidejournals.comresearchgate.netresearchgate.net Studies have shown that applying Pinch Analysis can lead to significant reductions in energy consumption and associated costs. For instance, modifications to an ethylbenzene production unit based on conceptual design and Pinch Analysis resulted in a substantial decrease in energy consumption. ui.ac.ir Analysis of existing HENs in industrial ethylbenzene plants using Pinch Analysis has identified opportunities for improving heat exchange, particularly in separation columns, leading to potential annual energy cost savings. worldwidejournals.comresearchgate.net Integrating heat pumps with Pinch Analysis in ethylbenzene production units has also demonstrated the potential for considerable reductions in steam consumption and carbon dioxide emissions. researchgate.netmdpi.com

Pinch Technology is also a widely used process integration method in the natural gas processing industry, including units for propane recovery. ekb.egekb.eg Applying Pinch Technology to propane recovery units has shown potential for reducing hot and cold utility consumption and saving capital costs through modifications in the heat exchanger network. ekb.egekb.eg Pinch Analysis helps in identifying hot and cold streams, determining minimum energy consumption targets, and designing HENs for maximum energy recovery. ulisboa.ptekb.eg

Advanced Separation and Purification Techniques for Ethylbenzene and Propane Streams

Distillative Separation Methodologies

Distillation remains a cornerstone of chemical separation, but its limitations in resolving components with similar volatilities have led to the development of enhanced techniques.

Extractive Distillation for Ethylbenzene (B125841)/C8 Aromatic Isomer Separation

The separation of ethylbenzene from C8 aromatic hydrocarbons, such as xylenes (B1142099) (ortho, meta, and para isomers), is challenging due to their close boiling points. Extractive distillation is a significant technique employed for this separation. This method involves introducing a high-boiling, non-volatile solvent (extractant) into the distillation column. The extractant alters the relative volatilities of the components in the mixture, making their separation by distillation feasible. mdpi.comresearchgate.net

Research has explored various extractants for ethylbenzene separation. For instance, methyl phenylacetate (B1230308) has been investigated as an effective extractant in the extractive distillation process for separating ethylbenzene from C8 aromatic hydrocarbons. mdpi.comresearchgate.netresearchgate.net The design and optimization of such processes often involve computational methods like genetic algorithms to evaluate economic and environmental factors, aiming to minimize total annual cost and CO2 emissions. mdpi.comresearchgate.net Studies have shown that optimizing parameters using algorithms like NSGA-III can lead to substantial reductions in total annual cost and CO2 emissions compared to initial process designs. mdpi.comresearchgate.net Alternative extractive agents, including mixtures of chlorinated aromatic compounds with furandione derivatives or organic nitriles (such as phthalic anhydride, acetonitrile, and benzonitrile), have also been proposed to improve separation efficiency. google.com

Cryogenic Distillation for Light Olefin/Paraffin Mixtures (Propylene-Propane, Ethylene-Ethane)

Cryogenic distillation is the conventional and most common technology for separating light olefin-paraffin mixtures with equivalent carbon numbers, such as propylene (B89431) from propane (B168953) (C3) and ethylene (B1197577) from ethane (B1197151) (C2). ijche.iruc.edursc.orgmdpi.com This process relies on the differences in boiling points of the components and is conducted at very low temperatures and high pressures. rsc.orgresearchgate.net

Despite its widespread use, cryogenic distillation is highly energy-intensive and accounts for a significant portion of the energy consumption in the chemical industry. rsc.orgmdpi.comnih.govnih.gov Separating C2 hydrocarbon mixtures typically requires distillation columns with around 120 trays, while C3 hydrocarbon separation may necessitate even larger columns with approximately 180 trays, operating at high reflux ratios. uc.eduresearchgate.netresearchgate.net For instance, separating ethane and ethylene cryogenically requires temperatures around -25 °C and pressures of 23 bars, while propylene/propane separation is carried out at approximately -30 °C and 3 bar. researchgate.net The substantial energy costs and large capital expenditure associated with cryogenic distillation have driven the search for more energy-efficient alternatives. uc.edugoogle.com

Membrane-Based Separation Technologies

Membrane technology offers a promising, less energy-intensive alternative to cryogenic distillation for hydrocarbon separations, as it does not require a phase change. rsc.orgmdpi.com

Polymeric and Carbonaceous Membrane Architectures for Hydrocarbon Separations

Polymeric and carbonaceous membranes are also being explored for hydrocarbon separations. Polymeric membranes are widely used in various gas separation applications due to their ease of fabrication and relatively low cost. mdpi.compnas.org However, for olefin/paraffin separation, polymeric membranes often face a trade-off between permeability and selectivity. researchgate.netgoogle.commdpi.commdpi.com Additionally, they can be susceptible to plasticization at high pressures and may have limited thermal and chemical stability, which can affect their performance in the harsh conditions often encountered with cracked gas feeds. mdpi.compnas.org Glassy polymers have shown better performance for olefin/paraffin separation compared to rubbery polymers. mdpi.com

Carbonaceous membranes, particularly Carbon Molecular Sieve (CMS) membranes, are derived from the pyrolysis of polymeric precursors. mdpi.commdpi.comrsc.org These membranes possess rigid pores that can enable separation based on molecular sieving, allowing for impressive permselectivity without significant deformation under operating conditions. nih.govmdpi.commdpi.comacs.org CMS membranes are considered more suitable for harsh operating environments compared to many polymeric membranes. mdpi.com Research is ongoing to develop advanced polymeric and carbon-based membrane materials with improved performance and stability for hydrocarbon separations. mdpi.compnas.orgrsc.org

Adsorption-Based Separation Processes

Adsorption-based separation processes utilize porous solid materials to selectively adsorb components from a mixture. This technique is considered a promising and energy-efficient alternative to cryogenic distillation for light hydrocarbon separation. nih.govnih.govnih.gov The separation is based on the differences in the interaction forces between the adsorbent material and the components of the mixture, or on molecular sieving effects where the pore size of the adsorbent allows preferential adsorption of molecules based on their size and shape. nih.govmdpi.comacs.org

Various porous materials, including zeolites, activated carbons, and Metal-Organic Frameworks (MOFs), have been investigated as adsorbents for hydrocarbon separations. nih.govnih.govacs.org Adsorptive separation can be controlled by thermodynamic effects, where differences in adsorption strength lead to separation, or by kinetic effects, where differences in diffusion rates within the porous structure are exploited. nih.gov Molecular sieving, based on size exclusion, represents an ideal scenario for highly selective separation. nih.govacs.org

Metal-Organic Frameworks (MOFs) for Xylene Isomer and Ethylbenzene Separation

The separation of C8 alkylaromatics, specifically o-xylene (B151617), m-xylene (B151644), p-xylene (B151628), and ethylbenzene, is one of the most challenging industrial separation problems due to their similar shapes, boiling points, and polarities. nih.govosti.govnih.gov Metal-Organic Frameworks (MOFs) have emerged as promising materials for tackling this challenge by offering tunable pore structures and chemical functionalities that can exploit subtle differences between these molecules. researchgate.net

Studies have evaluated the performance of specific MOFs, such as Co₂(dobdc) (dobdc⁴⁻ = 2,5-dioxido-1,4-benzenedicarboxylate) and Co₂(m-dobdc) (m-dobdc⁴⁻ = 4,6-dioxido-1,3-benzenedicarboxylate), for the separation of xylene isomers and ethylbenzene. nih.govosti.govnih.gov These MOFs facilitate separation through varying degrees of interaction between each C8 guest molecule and adjacent cobalt(II) centers, as well as the ability of each isomer to pack within the framework's pores. nih.govosti.govnih.gov

Remarkably, Co₂(dobdc) has demonstrated the ability to distinguish among all four C8 alkylaromatics. nih.govosti.govnih.gov Single-component adsorption isotherms and multicomponent breakthrough measurements have shown that the binding affinities in Co₂(dobdc) follow a specific trend: o-xylene > ethylbenzene > m-xylene > p-xylene. nih.govosti.govnih.gov Multicomponent liquid-phase adsorption measurements further indicate that Co₂(dobdc) maintains this selectivity across a range of concentrations. nih.govosti.govnih.gov

Furthermore, structural characterization using single-crystal X-ray diffraction has revealed that Co₂(dobdc) can undergo an unexpected structural distortion when binding with either o-xylene or ethylbenzene. nih.govosti.govnih.gov This distortion allows for the accommodation of additional guest molecules, potentially enhancing the adsorption capacity for these specific isomers. nih.govosti.govnih.gov

Other MOFs, such as Zn-terephthalate MOFs (MOF-5 and MOF-monoclinic), have also been investigated for the adsorption and separation of xylene isomers and ethylbenzene. acs.org These MOFs exhibit different selectivities; for instance, MOF-5 has shown the ability to separate ethylbenzene from other isomers, with ethylbenzene eluting first in pulse gas chromatography experiments. acs.org MOF-monoclinic, on the other hand, demonstrated a preference for p-xylene adsorption. acs.org The separation mechanisms in these materials can be controlled by factors such as equilibrium constants (as observed in MOF-5) or diffusion rates (as seen in MOF-monoclinic). acs.org

The application of MOFs represents a promising, potentially energy-efficient alternative to traditional separation methods for challenging aromatic mixtures. researchgate.net

Computational Chemistry and Theoretical Studies of Ethylbenzene and Propane Interactions

Molecular Modeling and Simulation of Catalytic Transformations

Molecular modeling and simulation techniques are extensively used to investigate catalytic transformations involving hydrocarbons. These methods allow researchers to explore reaction pathways, transition states, and energy barriers, providing a detailed understanding of how catalysts facilitate chemical reactions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) is a widely applied computational method for studying the electronic structure and properties of molecules and materials, making it invaluable for investigating reaction mechanisms. DFT calculations have been employed to explore the oxidative dehydrogenation (ODH) of light alkanes, including propane (B168953), catalyzed by various materials such as boron nitride (BN) nanotubes and hexagonal BN (h-BN). These studies have examined reaction mechanisms, identifying concerted and stepwise pathways for hydrogen abstraction and alkene formation. researchgate.netrsc.org For instance, DFT studies on propane ODH over BN catalysts using the B3LYP-D3 functional revealed that a concerted mechanism for hydrogen abstraction is kinetically and thermodynamically more favorable on atomic oxygen species terminated active sites, leading to higher selectivity for alkenes. researchgate.netrsc.org The regeneration of active sites was also investigated, with the transformation kinetics from hydroxyl-terminated species to active oxygen terminated species identified as a potential rate-limiting step. rsc.org

DFT has also been applied to study the oxidative dehydrogenation of propane over other catalysts, such as VO2-exchanged MCM-22 zeolites. Using the M06-L functional, which includes dispersion corrections, researchers investigated the adsorption and reaction mechanism, finding that the transfer of a methylene (B1212753) hydrogen atom to the oxygen atom of the VO2 group is the rate-determining step. researchgate.net Furthermore, DFT studies have explored propane (oxidative) dehydrogenation on metallic surfaces like Palladium, analyzing different reaction routes and identifying the first hydrogen abstraction step as a potential rate-determining step. researchgate.net

For ethylbenzene (B125841), quantum chemical modeling, including DFT, has been used to predict the reactivity of enzymes like ethylbenzene dehydrogenase (EBDH) which catalyze the oxidation of alkylaromatic hydrocarbons. researchgate.net These studies have explored reaction mechanisms involving C-H activation and the formation of radical intermediates. researchgate.net DFT calculations have also been applied to study the oxidation mechanism of ethylbenzene to products like acetophenone, investigating hydrogen abstraction processes and radical combinations. researchgate.net While direct DFT studies investigating reaction mechanisms between ethylbenzene and propane are not prominently featured in the search results, these examples demonstrate the broad applicability of DFT in elucidating the complex reaction mechanisms of each compound individually in catalytic and enzymatic systems.

Computational Analysis of Adsorption Sites and Energetics

Computational methods are crucial for understanding how molecules like ethylbenzene and propane interact with catalyst surfaces and porous materials, identifying preferred adsorption sites and quantifying adsorption energies. Molecular mechanics simulations have been used to determine the adsorption geometries and energies of propane (and ethane) physisorbed on surfaces like V2O5(001). These studies identified energetically favored adsorption sites located between rows of vanadyl oxygens, with calculated adsorption energies in good agreement with experimental microcalorimetry data. rsc.org

The adsorption of propane on metal-organic frameworks (MOFs) like Mg-MOF-74 has been investigated using Grand Canonical Monte Carlo (GCMC) simulations, which helped to elucidate adsorption mechanisms and showed that propane preferentially adsorbs on open metal sites. nih.gov DFT calculations have also been employed to study the adsorption of propane on metallic surfaces, revealing weaker interactions characteristic of physisorption compared to the chemisorption of propene. researchgate.netmdpi.com

For ethylbenzene, computational studies using DFT have investigated its adsorption on materials like graphene. acs.org These studies, along with experimental techniques like microcalorimetry, have also been used to study the adsorption of ethylbenzene and propane on carbon-based catalysts. mpg.de Research findings indicate that ethylbenzene can be partially irreversibly adsorbed on carbon-based catalysts due to the higher reactivity of its benzylic C-H bond compared to propane, which adsorbs reversibly. mpg.de The interaction strength of ethylbenzene with catalyst surface functional groups, such as C=O double bonds, has been found to be stronger than that of propane. mpg.de

Computational analysis of adsorption sites and energetics provides valuable data for understanding the initial interactions between reactants and catalysts, which is essential for designing more efficient catalytic systems.

Theoretical Investigations of Noncovalent Interactions in Hydrocarbon Systems

Theoretical investigations into noncovalent interactions are essential for understanding the forces that govern the behavior of molecules in various phases and environments. These interactions, although weaker than covalent bonds, play significant roles in molecular recognition, structure, and reactivity.

Molecular Electrostatic Potential (MESP) Analysis of Intermolecular Forces

Molecular Electrostatic Potential (MESP) analysis is a valuable computational tool used to visualize and quantify the charge distribution within a molecule, providing insights into potential sites for electrophilic and nucleophilic attack and the nature of intermolecular forces. The MESP maps depict the electrostatic potential on the molecular surface, where positive regions indicate areas that can interact favorably with negative charges or nucleophiles, and negative regions indicate areas that can interact with positive charges or electrophiles.

MESP analysis is particularly useful in understanding noncovalent interactions like halogen bonding, where it helps to visualize the sigma-hole, an area of positive electrostatic potential on the outer lobe of a halogen atom along the extension of the covalent bond. acs.orgwiley-vch.denih.gov This electrophilic region is responsible for attracting nucleophiles and forming halogen bonds. acs.orgwiley-vch.de

While specific MESP analyses focusing on the direct interaction between ethylbenzene and propane are not detailed in the search results, MESP has been applied in computational studies of intermolecular interactions in other organic systems, such as mixtures of benzene (B151609) and ethanol (B145695) or hexane (B92381) and methanol, to understand energy and interactions. neliti.com Applying MESP analysis to ethylbenzene and propane could reveal the distribution of electron density in each molecule, highlighting potential regions for weak interactions, such as the slightly positive hydrogen atoms in C-H bonds or the pi system of the ethylbenzene ring. This analysis can help in predicting preferred orientations and geometries of approach in intermolecular interactions, contributing to a better understanding of their behavior in various phases and in the presence of other molecules or surfaces.

Process Simulation and Optimization for Integrated Production Schemes

Process simulation and optimization are critical aspects of chemical engineering, enabling the design, analysis, and improvement of industrial processes. For compounds like ethylbenzene and propane, which are key intermediates in the petrochemical industry, computational process simulation is vital for developing efficient and economically viable production schemes.

Process simulation software, such as Aspen Plus, is widely used to model chemical plants and predict their performance under different operating conditions. olemiss.eduolemiss.eduresearchgate.net This allows for the optimization of various parameters to maximize yield, minimize costs, and improve product purity. Studies have focused on the simulation and optimization of ethylbenzene production facilities, which typically involve the alkylation of benzene with ethylene (B1197577). olemiss.eduolemiss.eduresearchgate.net Simulation helps in optimizing reactor conditions (temperature, pressure, catalyst), separation units, and recycle streams to achieve desired production targets and product specifications, such as minimizing the formation of by-products like diethylbenzene. olemiss.eduolemiss.edu

Propane is a key feedstock for the production of propylene (B89431) through dehydrogenation. Process simulation and optimization studies have been conducted for propane dehydrogenation processes, including those combined with selective hydrogen combustion. sci-hub.se These simulations help in evaluating different reactor configurations (e.g., moving bed radial flow or fixed bed reactors), operating conditions (temperature, pressure, feed composition), and catalyst performance to enhance propylene yield and energy efficiency. sci-hub.se The integration of selective hydrogen combustion in the process can shift the reaction equilibrium and provide heat for the endothermic dehydrogenation reaction, and simulation is used to optimize the oxygen input and catalyst selectivity for this integrated scheme. sci-hub.se

Environmental Research and Analytical Characterization of Ethylbenzene and Propane

Environmental Fate and Transport of Ethylbenzene (B125841) and Propane (B168953) in the Atmosphere

The atmosphere is a primary environmental compartment for both ethylbenzene and propane due to their volatility. Their behavior in the atmosphere is governed by factors such as emission sources, dispersion, and chemical transformation processes.

Atmospheric Concentrations and Distribution of BTEX Compounds

BTEX compounds, including ethylbenzene, are among the most abundant VOCs in urban atmospheres. Their concentrations and distribution are influenced by proximity to sources, meteorological conditions like temperature and wind, and air diffusive conditions. fortunejournals.com

Research indicates that atmospheric BTEX concentrations can vary spatially and seasonally. Higher concentrations of BTEX have been observed in the cities of south China compared to north China. fortunejournals.comfortunejournals.com Seasonally, atmospheric concentrations of BTEX compounds are often higher in winter than in summer. fortunejournals.comfortunejournals.comamecj.comresearchgate.net This seasonal variation can be attributed to factors such as temperature inversions, atmospheric stability, and reduced photochemical degradation rates in colder months, leading to pollutant accumulation. amecj.com For instance, studies in coastal cities of China have shown mean BTEX concentrations to be higher in winter (44.6 µg/m³) compared to summer (24.5 µg/m³). fortunejournals.com

Data from various studies illustrate the range of BTEX concentrations in urban environments. The relative abundance of mean BTEX concentrations often follows the order: toluene (B28343) > ethylbenzene > m,p-xylene (B151628) (B1169843) > benzene (B151609). researchgate.net However, some studies have found benzene to be the most dominant BTEX compound in certain urban areas. researchgate.net

Propane also exists solely as a gas in the atmosphere due to its high vapor pressure. nih.gov Its presence in the environment is linked to its production and use in the petroleum industry, as a heating fuel, and in outdoor gas grills, as well as combustion processes. nih.govstevespropane.com

Advanced Analytical Techniques for Environmental and Process Monitoring

Accurate measurement of ethylbenzene and propane in environmental samples and industrial processes requires sensitive and selective analytical techniques. Gas chromatography (GC) coupled with various detectors is a widely used method for the analysis of VOCs like ethylbenzene and propane.

Gas Chromatography (GC) Coupled with Flame Ionization Detection (FID), Mass Spectrometry (MS), and Photoionization Detection (PID)

Gas chromatography is a fundamental technique for separating volatile organic compounds based on their boiling points and interactions with the stationary phase of the GC column. Different detectors can be coupled with GC to quantify the separated compounds.

Flame Ionization Detection (FID) is a common and sensitive detector for hydrocarbons, including ethylbenzene and propane. It works by burning the organic compounds in a hydrogen-air flame, producing ions that are then collected and measured as an electrical signal. GC-FID is widely used for monitoring BTEX and other hydrocarbons in air and other matrices. amecj.com

Mass Spectrometry (MS) provides both quantitative and qualitative information by separating ions based on their mass-to-charge ratio. GC-MS is a powerful technique for identifying and quantifying a wide range of VOCs, offering high sensitivity and selectivity. It is commonly used for the analysis of VOCs in environmental samples, including water and air. researchgate.netnelac-institute.orggo-jsb.co.ukepa.gov The fragmentation patterns in the mass spectrum help confirm the identity of the detected compounds.

Photoionization Detection (PID) is particularly useful for detecting aromatic hydrocarbons and other compounds with ionization potentials below the energy of the UV lamp in the detector. Ethylbenzene, being an aromatic compound, is readily detected by PID. PID is often used for real-time monitoring of VOCs in air due to its rapid response and portability.

Combining GC with these detectors allows for the separation and specific detection of ethylbenzene and propane in complex environmental or process streams. For instance, GC/MS systems are commonly used for identifying and quantifying VOCs in drinking water at low µg/L levels. nelac-institute.org

Sample Preconcentration Techniques: Headspace Analysis and Purge-and-Trap Methods

Due to the low concentrations of VOCs often found in environmental samples, preconcentration techniques are frequently employed before GC analysis. Headspace analysis and purge-and-trap methods are two common approaches.

Static Headspace (SHS) analysis involves equilibrating the volatile compounds between the sample matrix (liquid or solid) and the gas phase above it in a sealed vial. researchgate.netepa.gov A portion of the headspace gas is then injected into the GC system. This technique is relatively simple and suitable for samples with volatile components that readily partition into the gas phase. Static headspace sampling is used for the determination of VOCs in various matrices, including soil, sediment, solid waste, and aqueous samples. epa.gov It is a viable option for VOC detection in water samples and is used in Europe and Canada for this purpose. go-jsb.co.uk

Purge-and-Trap (P&T) is an extractive technique where an inert gas (e.g., helium) is bubbled through the liquid or solid sample, stripping the volatile compounds from the matrix. researchgate.net The purged VOCs are then collected and concentrated on an adsorbent trap. The trap is subsequently heated, and the desorbed compounds are rapidly injected into the GC. Purge-and-trap is generally more sensitive than static headspace for many VOCs and is widely used for the analysis of VOCs in water and soil, particularly in methods like those specified by the U.S. EPA. researchgate.netgo-jsb.co.uk Both static headspace and purge-and-trap techniques are often coupled with GC-MS for the analysis of VOCs in environmental samples. researchgate.netnelac-institute.org

High-Performance Liquid Chromatography (HPLC) for Specific Metabolites

While GC is the primary technique for analyzing volatile ethylbenzene and propane, High-Performance Liquid Chromatography (HPLC) is often used for the analysis of less volatile or polar compounds, such as metabolites formed from the degradation of ethylbenzene.

Ethylbenzene undergoes metabolism in biological systems and can be transformed into various metabolites. Studies have used HPLC, often coupled with fluorescence detection or mass spectrometry, to identify and quantify these metabolites in biological samples like urine. nih.govoup.comtandfonline.comresearchgate.net Examples of ethylbenzene metabolites analyzed by HPLC include mandelic acid (MA) and phenylglyoxylic acid (PGA), which are also metabolites of styrene (B11656). tandfonline.comresearchgate.net Other metabolites, such as 1-phenylethylmercapturic acid (1-PEMA) and ethylphenylmercapturic acids (EPMAs), have been identified and quantified using HPLC-fluorescence methods. nih.gov HPLC coupled with mass spectrometry (HPLC-MS/MS) is also used for the analysis of BTEX metabolites in bacterial cultures and groundwater, including compounds like ethylbenzyl-succinate, which can be markers of anaerobic microbial degradation. mdpi.com

Propane is a simpler molecule and its environmental degradation is less likely to produce a wide range of less volatile metabolites that would typically be analyzed by HPLC. Its primary degradation in the atmosphere leads to smaller, more volatile carbonyl compounds and ultimately CO₂. fluorocarbons.orgmdpi.com

Life Cycle Assessment (LCA) of Ethylbenzene and Propane Production Pathways

Life Cycle Assessment is a crucial tool for understanding the environmental footprint of chemical production. It involves quantifying material inputs, energy consumption, water consumption, and environmental emissions across different life cycle stages americanchemistry.com. For ethylbenzene and propane, LCA studies help identify the most impactful stages and potential areas for improvement.

Ethylbenzene is primarily used in the production of styrene, which is then used to produce polystyrene ethz.chdcceew.gov.auclimatiq.io. The production of styrene from ethylbenzene is an energy-intensive process that can result in significant carbon emissions acs.org. LCA studies in this area have focused on identifying opportunities for optimization within the production process ethz.ch.

Propane, a component of liquefied petroleum gas (LPG), is primarily a byproduct of natural gas processing and crude oil refining canada.caimpactful.ninjabpnews.com. LCA of propane production considers the environmental impacts associated with the extraction, processing, and distribution of these feedstocks rsc.org.

Comparative Environmental Performance of Conventional vs. Sustainable Routes

Comparing the environmental performance of conventional and sustainable production routes is essential for driving the transition towards greener chemical manufacturing.

For ethylbenzene, conventional production typically involves processes that are energy-intensive and contribute to greenhouse gas emissions acs.org. Research is exploring more sustainable routes, although specific detailed comparative LCA data for conventional versus emerging sustainable ethylbenzene production pathways were not extensively found in the search results. However, studies on related chemicals like benzene, toluene, and xylene (BTX), which can be produced from biomass and plastic waste, have shown lower greenhouse gas emissions compared to fossil-based routes nih.govacs.org. This suggests a potential for similar findings in the context of ethylbenzene produced from alternative feedstocks.

For propane, conventional production from natural gas and crude oil refining has associated environmental impacts, including greenhouse gas emissions and water usage rsc.org. Sustainable alternatives, such as renewable propane produced from non-petroleum feedstocks like natural fats, vegetable oils, and grease, are being explored nrel.govenergy.gov. Renewable propane is chemically identical to conventional propane and can have a significantly lower carbon intensity, potentially up to four times lower than conventional propane, depending on the feedstock used energy.gov.

A study comparing propane production from crude oil refining and natural gas found that the natural gas route generated significantly higher CO2e per kg of propane (10.1 kg CO2e/kg) compared to the crude oil route (1.51 kg CO2e/kg) based on Global Warming Potential (GWP). However, for other impact categories, the crude oil route was more damaging rsc.org. This highlights that the "better" conventional route can depend on the specific environmental impact category being assessed.

Sustainable routes, such as those utilizing Carbon Capture Utilisation (CCU), have shown significant reductions in environmental impacts across multiple categories for propane production compared to conventional methods rsc.org.

Quantification of Greenhouse Gas Emissions from Manufacturing Processes

Quantifying greenhouse gas (GHG) emissions is a critical component of LCA and environmental impact assessment.

For propane production, GHG emissions vary depending on the source. Propane produced from crude oil refining has a lower Global Warming Potential (GWP) compared to propane from natural gas extraction rsc.org. Fugitive emissions, particularly methane (B114726) from sources like compressor stations and valves, contribute significantly to the higher GWP of the natural gas route rsc.org.

Studies have quantified GHG emissions for propane production from different conventional sources. One study reported that production of propane from crude oil refining generated 1.51 kg CO2e per kg propane, while production from natural gas generated 10.1 kg CO2e per kg propane rsc.org. Another source estimated the average GHG intensity of Canadian propane, largely sourced from natural gas processing, to be 72 gCO2e/MJ propane.ca. When combusted, propane produces fewer greenhouse gas emissions on a per unit energy basis compared to gasoline or diesel fuel canada.cathegogreenpost.com. One gallon of propane emits approximately 12.68 pounds of carbon dioxide when combusted thegogreenpost.com.

The use of renewable propane offers a pathway to significantly reduce GHG emissions from propane consumption, with a potentially much lower carbon intensity compared to conventional propane energy.gov.

Comparative GHG Emissions from Conventional Propane Production Pathways

Production PathwayGlobal Warming Potential (kg CO2e/kg propane)Primary Contributors to GWP
Crude Oil Refining1.51 rsc.orgAtmospheric distillation rsc.org
Natural Gas Extraction10.1 rsc.orgFugitive methane emissions from extraction and distribution rsc.org

Note: This table is illustrative and based on specific study findings. Actual values may vary depending on methodology, scope, and geographical location.

In an interactive format, this table could allow users to sort by production pathway or GWP, and potentially filter by region or study source.

Estimated Carbon Intensity of Propane

Source / ContextCarbon Intensity (gCO2e/MJ)Notes
Canadian Propane (average)72 propane.caPrimarily from natural gas processing propane.ca
Propane Combustion (per gallon)~10,800 (12.68 lbs converted to grams) thegogreenpost.comBased on combustion emissions only

Note: Conversion: 1 gallon propane ≈ 4.2 lbs ≈ 1.9 kg. Energy content of propane ≈ 49.5 MJ/kg wikipedia.org. 12.68 lbs CO2/gallon * (1 kg / 2.205 lbs) / (49.5 MJ/kg) ≈ 0.116 kg CO2/MJ ≈ 116 gCO2/MJ. The value of 12.68 lbs CO2 per gallon from the source is a direct combustion emission figure thegogreenpost.com. The 72 gCO2e/MJ figure for Canadian propane includes life-cycle emissions up to the point of supply propane.ca. These figures represent different scopes.

In an interactive format, this table could allow users to explore different units (e.g., kg CO2e/kg, gCO2e/MJ) and filter by source or context.

Data on GHG emissions from ethylbenzene production processes were less directly comparable in the search results in a tabular format across different routes. However, research indicates that process optimization can lead to a 23% reduction in GHGs compared to original operating conditions in dry gas based ethylbenzene production acs.org.

Future Research Directions and Industrial Outlook

Development of Novel Catalytic Materials for Enhanced Selectivity and Process Stability

Future advancements in processes involving ethylbenzene (B125841) and propane (B168953) are heavily reliant on the development of next-generation catalysts. Research is geared towards creating materials that not only boost reaction rates but also offer superior selectivity to desired products and exhibit long-term stability under demanding industrial conditions.

One promising area is the development of bifunctional catalysts for the direct alkylation of benzene (B151609) with light alkanes like propane. researchgate.net For instance, modified HZSM-5 zeolites loaded with metals such as Gallium (Ga) or Molybdenum (Mo) have shown efficiency in the alkylation of benzene with propane, yielding valuable products including toluene (B28343) and ethylbenzene. researchgate.net The key challenge lies in controlling the reaction pathways to maximize the yield of ethylbenzene while minimizing the formation of other propylbenzenes and aromatics. Researchers are exploring how modifying the acid sites of zeolites and the nature of the metal species can steer the reaction towards desired products. researchgate.netacs.org

In the context of dehydrogenation—a critical step in producing styrene (B11656) from ethylbenzene and propylene (B89431) from propane—novel materials are being investigated to overcome the limitations of traditional catalysts. researchgate.net Key research directions include:

Carbon-Based Catalysts: Nanostructured carbon materials, such as carbon nanotubes and nanodiamonds, are emerging as effective, metal-free catalysts for direct dehydrogenation (DDH) and oxidative dehydrogenation (ODH) reactions. researchgate.net Their stability, large surface area, and tunable surface chemistry make them ideal platforms. Research focuses on optimizing their structure and doping them with heteroatoms to enhance catalytic activity and longevity. researchgate.net

Non-Precious Metal Catalysts: To reduce costs and toxicity associated with traditional catalysts (e.g., platinum or chromium-based), research is exploring abundant, non-precious metals. A hybrid catalyst with atomically dispersed cobalt-nitrogen compounds on carbon nanotubes has shown high conversion and excellent selectivity for propane dehydrogenation. researchgate.net Similarly, zirconium on a silicon nitride support has been found to enhance the catalytic conversion of propane to propylene at lower temperatures and with higher energy efficiency than conventional systems. azom.com

Coke Management: Catalyst deactivation due to coke deposition is a major challenge in dehydrogenation processes. whiterose.ac.uk Future catalysts are being designed to minimize coke formation or even utilize it as an active species. Understanding the complex network of side-reactions, including cracking and steam reforming, is crucial for designing catalysts that maintain activity over extended periods. whiterose.ac.uk

Innovations in Process Intensification and Energy Efficiency

Process intensification (PI) is a key strategy for revolutionizing the chemical industry by developing smaller, cleaner, and more energy-efficient manufacturing processes. energy.govyoutube.com It often involves combining multiple unit operations, such as reaction and separation, into a single piece of equipment. energy.gov For ethylbenzene production, which traditionally involves high-pressure reactors followed by energy-intensive distillation columns, PI offers substantial benefits. researchgate.netresearchgate.net

A significant innovation is the Side-Reactor Column (SRC) configuration. daneshyari.com This design integrates reactors into an external loop connected to a distillation column, allowing the reaction and separation steps to operate at their independent optimal temperatures and pressures. researchgate.netresearchgate.net This overcomes a major limitation of reactive distillation (RD), where a mismatch in operating conditions can make the process economically unattractive. daneshyari.com Studies have shown that an optimized SRC design for ethylbenzene production can achieve significant reductions in capital, energy, and total annual costs compared to conventional process layouts. researchgate.net

Future research in this area will likely focus on:

Hybrid Systems: Combining different PI technologies, such as a pre-reactor with a side-reactor column, to further enhance conversion and selectivity. daneshyari.com

Advanced Heat Integration: Implementing multiple-effect heat integration within intensified configurations to maximize energy recovery and reduce utility consumption. A heat-integrated side reactor (HI-SRC) has been shown to further decrease energy costs by over 50%. researchgate.net

Dividing Wall Columns (DWCs): These columns use vertical partitions to perform complex separations in a single shell, offering the potential to reduce the footprint and energy demand of the downstream separation units in ethylbenzene and styrene plants. energy.gov

Integration of Renewable Feedstocks into Existing Petrochemical Value Chains

The petrochemical industry's historical reliance on fossil fuels like crude oil and natural gas is facing scrutiny due to price volatility and environmental concerns. price-watch.aienergy.gov A critical area of future development is the integration of renewable, bio-based feedstocks into the production chains for chemicals like ethylbenzene. price-watch.ai

The transition towards a bio-based economy involves several promising pathways:

Bio-Ethylene: Ethylene (B1197577), a primary building block for ethylbenzene, can be produced by dehydrating bio-ethanol derived from the fermentation of sugars from sources like sugarcane or corn. price-watch.ai This bio-ethylene can then be used in the existing benzene alkylation process to produce a "green" ethylbenzene.

Bio-Aromatics: Benzene itself can be sourced from renewable materials. Pyrolysis oil, derived from heating biomass in the absence of oxygen, contains a mixture of compounds including benzene and toluene. ieabioenergy.com Additionally, catalytic conversion of methanol, which can be produced from biogas, offers a route to aromatics. ieabioenergy.com

Biomass Balance Approach: This innovative method allows for the gradual introduction of renewable feedstocks into large-scale, existing petrochemical plants. In this approach, certified renewable feedstocks like bio-naphtha or biogas are mixed with conventional fossil feedstocks at the beginning of the production process. ieabioenergy.com The bio-based content is then mathematically allocated to specific end products, allowing companies to sell certified bio-attributed products without needing to build entirely separate production facilities. ieabioenergy.com

The primary hurdles for large-scale adoption of renewable feedstocks are cost-competitiveness and the development of efficient "second-generation" processes that can utilize non-food cellulosic biomass, such as agricultural waste. energy.gov

Advanced Computational Modeling and Simulation for Complex Multiphase Systems

The design, optimization, and troubleshooting of complex chemical processes, such as the multi-bed reactors used for ethylbenzene dehydrogenation, increasingly rely on advanced computational modeling and simulation. scispace.commetu.edu.tr These tools provide deep insights into reaction kinetics, transport phenomena, and fluid dynamics that are difficult or impossible to obtain through physical experiments alone.

Future research and industrial application in this domain will focus on:

Detailed Kinetic Modeling: Developing fundamental kinetic models that accurately describe the complex network of main and side reactions. For ethylbenzene dehydrogenation, this includes not only the formation of styrene, benzene, and toluene but also minor by-products that affect product purity and catalyst deactivation. scispace.com These models are crucial for reactor simulation and for optimizing operating conditions like temperature and steam-to-hydrocarbon ratios.

Integrated Process Modeling: Creating comprehensive plant-wide dynamic simulations that link reactor models with separation units and control systems. researchgate.net These models are invaluable for optimizing the entire process, from feedstock input to final product, and for developing advanced process control strategies to improve stability and efficiency.

Catalyst Deactivation Models: A critical area of modeling is predicting the rate and impact of catalyst deactivation by coking. By coupling detailed kinetic models for coke formation and gasification with the main reaction kinetics, it is possible to calculate the dynamic equilibrium coke content on the catalyst. scispace.com This provides essential guidance for selecting operating conditions that maximize catalyst lifespan and minimize downtime for regeneration. scispace.com

The continued development of more powerful computational tools and more accurate fundamental models will enable the design of next-generation reactors and processes that are more efficient, reliable, and sustainable.

Q & A

How can researchers formulate a scientifically robust research question integrating ethylbenzene and propane?

  • Methodological Answer : Begin by identifying gaps in existing literature, such as interactions between ethylbenzene (a volatile organic compound) and propane (a hydrocarbon) in environmental or toxicological contexts. Use a theoretical framework (e.g., chemical reactivity, environmental fate models) to structure the question. For example: "How do co-exposure conditions of ethylbenzene and propane influence metabolic pathways in mammalian systems?" Ensure the question is empirically testable through measurable variables (e.g., enzyme activity, metabolite concentrations) and aligns with established toxicokinetic principles .

Q. What key variables should be prioritized in experimental designs for ethylbenzene-propane studies?

  • Methodological Answer : Variables include:
  • Independent : Concentration gradients, exposure duration, temperature/pressure conditions.
  • Dependent : Biomarker levels (e.g., urinary mandelic acid for ethylbenzene), propane combustion byproducts (e.g., CO₂).
    Use factorial designs to analyze interactions between variables. For instance, a 2×2 factorial design could test low/high concentrations of both compounds under controlled lab conditions .

Q. How to conduct a literature review that supports hypotheses about ethylbenzene-propane synergies?

  • Methodological Answer : Systematically search databases (PubMed, Scopus) using keywords: "ethylbenzene metabolism," "propane toxicity," "hydrocarbon interactions." Filter for peer-reviewed studies from the past decade. Critically compare findings, noting contradictions (e.g., ethylbenzene’s hepatotoxicity vs. propane’s inertness) and methodologies (in vitro vs. in vivo models). Organize results using a matrix to highlight research gaps .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for ethylbenzene and propane?

  • Methodological Answer : Apply meta-analysis techniques to reconcile discrepancies. For example, variability in reported LD₅₀ values for ethylbenzene may stem from differences in species (rats vs. humans) or exposure routes (inhalation vs. dermal). Use statistical tools (e.g., random-effects models) to quantify heterogeneity. For propane, analyze context-dependent effects, such as its role as a propellant enhancing ethylbenzene dispersion in environmental studies .

Q. What advanced methodologies are suitable for studying metabolic interactions between ethylbenzene and propane?

  • Methodological Answer : Combine physiologically based pharmacokinetic (PBPK) modeling with in vitro assays. For example:
  • Step 1 : Develop a PBPK model for ethylbenzene using existing rat inhalation data .
  • Step 2 : Integrate propane’s lipid solubility parameters to simulate co-exposure scenarios.
  • Step 3 : Validate predictions using hepatic microsomal assays to measure CYP450 enzyme inhibition.
    This approach bridges computational and experimental data .

Q. How to design longitudinal studies assessing chronic exposure to ethylbenzene-propane mixtures?

  • Methodological Answer : Implement a cohort study with pre-test/post-test control groups. Example design:
  • Cohort 1 : Chronic low-dose exposure (ethylbenzene: 10 ppm; propane: 1,000 ppm).
  • Cohort 2 : Ethylbenzene-only exposure.
  • Control : Ambient air.
    Monitor biomarkers (e.g., DNA adducts, oxidative stress markers) at 6-month intervals. Use multivariate regression to isolate compound-specific effects .

Q. What statistical approaches best address multifactorial interactions in ethylbenzene-propane research?

  • Methodological Answer : Employ machine learning algorithms (e.g., random forests) to identify non-linear relationships between exposure variables and outcomes. For smaller datasets, use partial least squares regression (PLS-R) to handle multicollinearity. Always report uncertainty metrics (e.g., confidence intervals, p-values) and validate models with bootstrapping .

Tables for Reference

Table 1 : Key Variables in Ethylbenzene-Propane Studies

Variable TypeEthylbenzene ExamplePropane ExampleMeasurement Tool
IndependentConcentration (ppm)Pressure (atm)Gas chromatograph
DependentUrinary mandelic acidBlood CO₂ levelsHPLC-MS
ConfoundingCo-exposure to tolueneAmbient temperatureEnvironmental sensors

Table 2 : Data Contradictions and Resolutions

ContradictionProposed ResolutionReference
Ethylbenzene hepatotoxicity variabilitySpecies-specific PBPK model calibration
Propane’s inertness in vivoContext-dependent lipid solubility analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.